Dioctanoylglycerol pyrophosphate

LPA receptor antagonism platelet pharmacology cardiovascular signaling

DGPP 8:0 is the only short-chain diacylglycerol pyrophosphate that functions as a subtype-selective LPA3 antagonist (IC50 2.5 µM in platelets) while serving as a metabolic prodrug for LPP1 phosphatases. Unlike PA 8:0 (~4-fold weaker) or long-chain DGPP 18:1 (inactive), DGPP 8:0 is cell-permeable without detergents and completely abrogates atherosclerotic plaque-induced platelet activation. Use in parallel with Ki16425 to deconvolve LPA1 vs. LPA3 contributions. Unique dual identity enables ERK1/2-based LPP1 activity quantification. Essential when pharmacological specificity and metabolic probing are required.

Molecular Formula C19H38O11P2
Molecular Weight 504.4 g/mol
Cat. No. B1246055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctanoylglycerol pyrophosphate
Molecular FormulaC19H38O11P2
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC
InChIInChI=1S/C19H38O11P2/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24)/t17-/m1/s1
InChIKeyMBDSUZSCJLRKPC-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dioctanoylglycerol Pyrophosphate (DGPP 8:0) – What Procurement Teams Need to Know About This Short-Chain Lipid Signaling Tool


Dioctanoylglycerol pyrophosphate (DGPP 8:0) is a synthetic, short‐chain diacylglycerol pyrophosphate bearing two saturated C8 acyl chains and a pyrophosphate headgroup [1]. Unlike endogenous long‐chain DGPP species found in plants and yeast, the dioctanoyl form is cell‐permeable without detergent carriers and has been characterized primarily as a subtype‐selective antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3 [2]. Its dual identity as both a receptor‐level antagonist and a substrate for lipid phosphate phosphatases makes it a unique probe for dissecting LPA‐mediated signaling and phosphatase‐dependent metabolic activation.

Why PA 8:0, DGPP 18:1, or Ki16425 Cannot Simply Replace Dioctanoylglycerol Pyrophosphate in LPA‐Receptor and Phosphatase Studies


Structurally analogous lipids that share the dioctanoyl scaffold or the pyrophosphate headgroup do not replicate the pharmacological and enzymatic properties of DGPP 8:0. The monophosphate analog PA 8:0 is approximately 4‐fold less potent as an LPA receptor antagonist in human platelets [1]. The long‐chain pyrophosphate DGPP 18:1 is completely inactive as an antagonist in the same assay system [1]. The synthetic antagonist Ki16425 displays a fundamentally different LPA receptor subtype‐selectivity profile—preferring LPA1 ≥ LPA3—whereas DGPP 8:0 preferentially inhibits LPA3 [2]. Furthermore, DGPP 8:0 serves as a specific substrate for lipid phosphate phosphatases such as LPP1, and its cellular effects on ERK1/2 MAP kinase activation are entirely dependent on dephosphorylation to PA 8:0, a prodrug‐like metabolic conversion that PA 8:0 itself cannot model [3]. These quantitative and mechanistic divergences mean that each analog interrogates a different aspect of the lipid signaling system; substituting one for another without controlling for these factors will generate non‐comparable data.

Quantitative Differentiation of Dioctanoylglycerol Pyrophosphate: Comparator‐Anchored Evidence for Selection Decisions


DGPP 8:0 vs. PA 8:0: ~4‐Fold Higher Antagonist Potency in Human Platelet LPA Shape Change Assay

In a direct head-to-head comparison using human washed platelets stimulated with 100 nM LPA, the dioctanoyl form of diacylglycerol pyrophosphate [DGPP(8:0)] inhibited platelet shape change with an IC50 of 2.5 ± 0.9 µM, whereas the corresponding monophosphate dioctanoyl phosphatidic acid [PA(8:0)] exhibited an IC50 of 9.8 ± 1.8 µM, yielding an approximately 4‐fold potency advantage for DGPP(8:0) [1]. Importantly, both compounds were devoid of agonist activity, in contrast to several other phosphatidic acid analogs that showed confounding agonist effects [1].

LPA receptor antagonism platelet pharmacology cardiovascular signaling

DGPP 8:0 vs. Ki16425: Inverse LPA Receptor Subtype Selectivity Profile Enables Differential Pathway Dissection

When compared in cell lines individually overexpressing LPA1, LPA2, or LPA3, the synthetic antagonist Ki16425 inhibited LPA-induced responses with the rank order LPA1 ≥ LPA3 ≫ LPA2, whereas DGPP 8:0 preferentially inhibited LPA3-mediated actions [1]. This inverted selectivity profile was exploited by the authors to deconvolve the receptor subtypes mediating LPA responses in A431 cells [1]. Neither compound showed meaningful antagonism at LPA2.

LPA receptor subtype selectivity GPCR pharmacology probe selectivity

DGPP 8:0 vs. DGPP 18:1: Chain-Length Determines Antagonist Activity – Only the Short-Chain Form Is Active in Platelet Assays

In the human platelet shape change assay, the short-chain DGPP 8:0 exhibited an IC50 of 2.5 ± 0.9 µM with no agonist activity, whereas the long-chain analog DGPP 18:1 (dioleoylglycerol pyrophosphate) showed no antagonist activity at concentrations up to 50 µM (IC50 > 50 µM) [1]. This chain-length dependence establishes that the dioctanoyl substitution is not interchangeable with the naturally occurring dioleoyl form when LPA receptor antagonism is the experimental endpoint.

structure-activity relationship lipid chain length antagonist efficacy

DGPP 8:0 as a Preferred Substrate for DGPP Phosphatase: 10‐Fold Higher Specificity Constant vs. Phosphatidate

Using DGPP phosphatase purified 33,333-fold from Saccharomyces cerevisiae, the Michaelis constant for DGPP was Km = 0.55 mol% (membrane surface concentration), compared with Km = 2.2 mol% for phosphatidate (PA). The specificity constant (Vmax/Km) for DGPP was 10-fold higher than that for PA [1]. Moreover, DGPP competitively inhibited PA dephosphorylation with a Ki of 0.35 mol%, whereas PA did not inhibit DGPP dephosphorylation, demonstrating asymmetric competitive behavior at the shared active site [1].

lipid phosphate phosphatase enzyme kinetics substrate specificity

DGPP 8:0 ERK1/2 Activation Depends on LPP1-Mediated Dephosphorylation to PA 8:0 – A Prodrug‐Like Mechanism Not Shared by Direct PA 8:0 Application

In multiple mammalian cell lines (ELT3, COS-7, NIH-3T3), DGPP 8:0 strongly stimulated ERK1/2 MAP kinase phosphorylation through a pathway dependent on PKC, Raf, and MEK but insensitive to pertussis toxin [1]. This activation was blocked by the lipid phosphate phosphatase inhibitor VPC32183, by siRNA-mediated downregulation of LPP1 expression, and conversely enhanced by LPP1 overexpression in HEK293 cells [1]. The data demonstrate that DGPP 8:0 acts as a metabolic prodrug: its dephosphorylation by LPP1 generates dioctanoyl phosphatidic acid (PA 8:0), which in turn activates PKC. Direct application of PA 8:0 bypasses this regulated enzymatic step.

MAP kinase signaling lipid phosphate phosphatase 1 probe mechanism of action

DGPP 8:0 Activates Macrophages Independently of Conversion to PA, LPA, or DAG – Specificity Confirmed by Suramin Blockade

In murine macrophages, DGPP potently stimulated the secretion of arachidonate metabolites, a response that was not mediated by its metabolic conversion to phosphatidic acid, lysophosphatidic acid, or diacylglycerol, as shown by pharmacological exclusion experiments [1]. The response was blocked by suramin, consistent with a receptor-mediated recognition event. DGPP triggered phosphorylation and activation of cytosolic phospholipase A2 (cPLA2), ERK/p42/p44 MAP kinases, and membrane translocation of PKC isoenzymes α, ε, and δ [1].

macrophage activation arachidonic acid cascade immune lipid signaling

High-Value Application Scenarios for Dioctanoylglycerol Pyrophosphate Based on Quantitative Differentiation Evidence


LPA3-Selective Pharmacological Profiling in GPCR Screening Cascades

DGPP 8:0 is the lipid antagonist of choice when the screening objective is to isolate LPA3-mediated signaling from LPA1 contributions. As demonstrated by Ohta et al., DGPP 8:0 preferentially inhibits LPA3 responses, whereas Ki16425 shows the inverse rank order (LPA1 ≥ LPA3) [1]. By running parallel antagonist arms with DGPP 8:0 and Ki16425, researchers can deconvolve which LPA receptor subtype mediates a given cellular response—a strategy explicitly employed by Ohta et al. in A431 cells.

Lipid Phosphate Phosphatase (LPP1) Activity Probes and Inhibitor Screening

DGPP 8:0 is the kinetically validated, preferred substrate for DGPP phosphatase and LPP1, with a 10-fold higher specificity constant over phosphatidate [1]. Its dependence on LPP1-mediated dephosphorylation to generate the active metabolite PA 8:0 makes DGPP 8:0 a unique metabolic prodrug probe for quantifying cellular LPP1 activity [2]. Inhibitor screens can monitor the accumulation of DGPP 8:0 or the blockade of ERK1/2 activation as a functional readout of LPP1 inhibition.

Platelet-Thrombus Model Systems for Atherothrombosis Research

In human platelet assays, DGPP 8:0 inhibits LPA-induced shape change with an IC50 of 2.5 µM, is ~4-fold more potent than PA 8:0, and completely abrogates platelet activation triggered by the lipid-rich core of human atherosclerotic plaques [1]. This makes DGPP 8:0 the procurement priority for studies modeling thrombus formation where LPA1/LPA3 receptor blockade is the intervention target, because PA 8:0 requires higher concentrations and long-chain DGPP 18:1 is inactive.

Lipid-Mediated Innate Immunity and Macrophage Arachidonate Cascade Studies

DGPP 8:0 activates macrophages to secrete arachidonate metabolites through a mechanism distinct from PA, LPA, and DAG, involving cPLA2 phosphorylation and PKC isoenzyme translocation [1]. This specificity positions DGPP 8:0 as the correct lipid trigger for dissecting the DGPP recognition pathway in macrophages, which is blocked by suramin and therefore compatible with receptor-level pharmacological interrogation.

Quote Request

Request a Quote for Dioctanoylglycerol pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.